

## What is the stereochemistry of L(-)-Glucose?

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An In-Depth Technical Guide to the Stereochemistry of L(-)-Glucose

This guide provides a comprehensive overview of the stereochemical properties of **L(-)**-**Glucose**, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's absolute configuration, its relationship with its common enantiomer D(+)-Glucose, and the experimental basis for these determinations.

## Introduction to L(-)-Glucose

**L(-)-Glucose** is a monosaccharide and an aldohexose with the same chemical formula as its far more common enantiomer, D-Glucose (C<sub>6</sub>H<sub>12</sub>O<sub>6</sub>).[1] As the "L" designation implies, it belongs to the L-series of carbohydrates, and the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).[2][3] While structurally the mirror image of D-Glucose, L-Glucose is not recognized by the enzymes that metabolize D-Glucose, such as hexokinase, and thus cannot be used as an energy source by most living organisms.[1] This unique biological inertia makes it a subject of interest in various research and development contexts, including as a potential non-caloric sweetener or therapeutic agent. [1]

## **Core Stereochemical Principles**

The stereochemistry of glucose is defined by its chiral centers. The open-chain form of glucose possesses four chiral carbons (C2, C3, C4, and C5), leading to a total of 2<sup>4</sup> or 16 possible stereoisomers.[4][5] These isomers are divided into two enantiomeric families: the D-series and the L-series.



#### **Enantiomeric Relationship: D- vs. L-Glucose**

L-Glucose is the enantiomer of D-Glucose, meaning they are non-superimposable mirror images of each other.[6][7] This relationship dictates that every chiral center in L-Glucose has the opposite configuration to its corresponding center in D-Glucose.[4]

The D/L designation is determined by the configuration of the chiral carbon furthest from the most oxidized carbon (the aldehyde group at C1).[8][9] This is the C5 carbon in glucose. In the Fischer projection, if the hydroxyl (-OH) group on C5 points to the left, the sugar belongs to the L-series.[10][11] Conversely, if it points to the right, it is part of the D-series.[8]

### **Absolute Configuration (R/S System)**

Using the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of each chiral center can be unambiguously assigned as either R (from the Latin rectus, right) or S (from the Latin sinister, left).[12] As L-Glucose is the mirror image of D-Glucose, the R/S designations for each of its chiral centers are inverted.

The absolute configuration for D-Glucose is 2R, 3S, 4R, 5R. Therefore, the absolute configuration for L-Glucose is 2S, 3R, 4S, 5S.[5]

### **Optical Activity**

The designations (+) and (-) refer to a compound's optical activity—its ability to rotate plane-polarized light. This is an experimentally determined property and is not directly predictable from the D/L or R/S nomenclature.[7] **L(-)-Glucose** is levorotatory, rotating light to the left, while D(+)-Glucose is dextrorotatory, rotating it to the right.[2] The magnitude of rotation for the two enantiomers is identical but opposite in direction.[9]

## **Data Presentation: Physicochemical Properties**

The optical properties of L-Glucose compared to D-Glucose are summarized below. The specific rotation changes over time in an aqueous solution as the anomeric forms ( $\alpha$  and  $\beta$ ) interconvert to reach an equilibrium, a phenomenon known as mutarotation.[9]

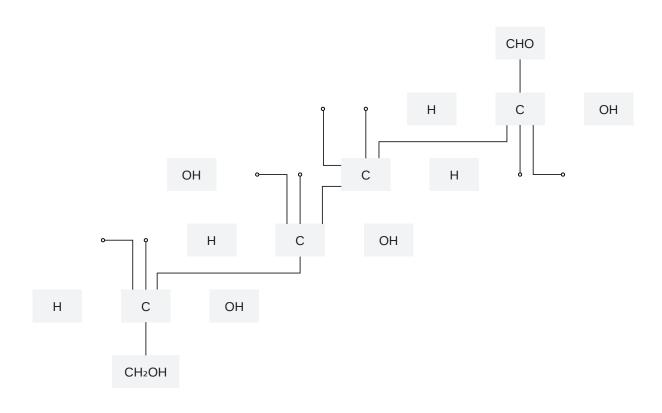


Property	D(+)-Glucose	L(-)-Glucose	Citation(s)
Initial Specific Rotation (α-anomer)	+112.2°	-112.2°	[9]
Equilibrium Specific Rotation in Water	+52.7°	-52.7°	[9]
Absolute Configuration (C2, C3, C4, C5)	R, S, R, R	S, R, S, S	[5]

# **Visualization of Stereochemistry**

Diagrams are essential for visualizing the three-dimensional structure and stereochemical relationships of chiral molecules.





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